molecular formula C11H16O4 B1250252 Dihydrocanadensolide

Dihydrocanadensolide

Cat. No. B1250252
M. Wt: 212.24 g/mol
InChI Key: AKGDZWRMFDLKFE-BZNPZCIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocanadensolide is a member of the class of furofurans that is tetrahydrofuro[3,4-b]furan-2,4-dione substituted at positions 3 and 6 by methyl and butyl groups respectively (the 3R,3aR,6S,6aS-stereoisomer). It has a role as a fungal metabolite. It is a furofuran and a gamma-lactone.

Scientific Research Applications

Synthesis and Stereochemistry

  • Radical-Mediated Synthesis : Sharma and Gopinath (2001, 2003) explored the synthesis of (+)-dihydrocanadensolide and its epimers using an intramolecular radical cyclization protocol. This novel approach, based on 5-hexenyl systems derived from d-xylose, provided insights into the impact of additional stereocenters in radical cyclization processes (Sharma & Gopinath, 2001); (Sharma & Gopinath, 2003).

Bioactive Compounds in Food

  • Identification in Soy Sauce : Li et al. (2014) identified dihydrocanadensolide in soy sauce, marking its first discovery in a food product. Using GC-MS, NMR spectroscopy, and single-crystal X-ray diffraction, they confirmed the presence of dihydrocanadensolide, kojic acid, and vanillic acid as bioactive metabolites produced by microbial transformations in fermented soy sauce (Li et al., 2014).

properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(3R,3aR,6S,6aS)-6-butyl-3-methyl-3,3a,6,6a-tetrahydrofuro[2,3-c]furan-2,4-dione

InChI

InChI=1S/C11H16O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h6-9H,3-5H2,1-2H3/t6-,7+,8-,9-/m1/s1

InChI Key

AKGDZWRMFDLKFE-BZNPZCIMSA-N

Isomeric SMILES

CCCC[C@H]1[C@@H]2[C@@H]([C@H](C(=O)O2)C)C(=O)O1

Canonical SMILES

CCCCC1C2C(C(C(=O)O2)C)C(=O)O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocanadensolide
Reactant of Route 2
Dihydrocanadensolide
Reactant of Route 3
Dihydrocanadensolide
Reactant of Route 4
Dihydrocanadensolide
Reactant of Route 5
Dihydrocanadensolide
Reactant of Route 6
Dihydrocanadensolide

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